

physicochemical properties of (4-Aminophenyl)(morpholino)methanone

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Compound of Interest	
Compound Name:	(4-Aminophenyl)(morpholino)methanone
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An In-Depth Technical Guide to the Physicochemical Properties of **(4-Aminophenyl)(morpholino)methanone**

Introduction

(4-Aminophenyl)(morpholino)methanone, also known as 4-(morpholin-4-ylcarbonyl)aniline, is a morpholine derivative that serves as a versatile building block in medicinal chemistry.^[1] Its structural motifs are present in a range of biologically active agents, including tyrosine kinase inhibitors.^[1] Understanding the fundamental physicochemical properties of this compound is paramount for researchers and drug development professionals. These properties govern critical aspects of a molecule's behavior, including its solubility, absorption, distribution, metabolism, and excretion (ADME), ultimately influencing its efficacy and viability as a drug candidate.^{[2][3]}

This guide provides a comprehensive overview of the core physicochemical characteristics of **(4-Aminophenyl)(morpholino)methanone**. It moves beyond a simple recitation of data to explain the causality behind experimental choices and provides detailed, self-validating protocols for their determination. The insights herein are designed to empower scientists to effectively utilize this compound in their research and development endeavors.

Section 1: Core Physicochemical Properties

A molecule's identity and behavior are defined by its intrinsic properties. For **(4-Aminophenyl)(morpholino)methanone**, these have been characterized through a combination of computational predictions and, where available, experimental data. It is crucial to distinguish this compound (CAS: 51207-86-4) from its structural isomer, the well-known Rivaroxaban intermediate 4-(4-aminophenyl)morpholin-3-one (CAS: 438056-69-0), as their properties differ significantly.^{[4][5][6]}

Molecular Structure and Identity

The foundational element of any chemical investigation is the precise molecular structure.

- Chemical Name: **(4-Aminophenyl)(morpholino)methanone**^[7]
- Synonyms: 4-(morpholin-4-ylcarbonyl)aniline, 4-(Morpholinocarbonyl)aniline^{[4][8]}
- CAS Number: 51207-86-4^[4]
- Molecular Formula: C₁₁H₁₄N₂O₂^{[7][9]}
- SMILES: C1COCCN1C(=O)C2=CC=C(C=C2)N^{[4][7]}

Caption: 2D Structure of **(4-Aminophenyl)(morpholino)methanone**.

Summary of Physicochemical Data

The following table summarizes the key physicochemical properties. It is important to note that many of these values are computationally estimated and should be confirmed by experimental measurement for critical applications.

Property	Value	Source & Method
Molecular Weight	206.24 g/mol	[9]
Monoisotopic Mass	206.10553 Da	PubChem[7]
Melting Point	129.31 °C	EPI Suite (Predicted)[4]
Boiling Point	343.4 - 365.01 °C	EPA T.E.S.T. / EPI Suite (Predicted)[4]
Density	1.18 - 1.228 g/cm ³	EPA T.E.S.T. / ECHEMI (Predicted)[4][8]
Water Solubility	9328.53 mg/L	EPA T.E.S.T. (Predicted)[4]
logP (Octanol-Water)	0.3	XLogP (Predicted)[7]
pKa (Amine)	~2.76 (Predicted, conjugate acid)	Based on p-Aminoacetophenone[10]

Section 2: The "Why" Behind the "How": Causality in Experimental Design

As a Senior Application Scientist, my experience underscores that robust data generation stems from understanding the reasoning behind methodological choices. Simply following a protocol is insufficient; one must appreciate the interplay of molecular properties and analytical techniques.

- Expertise in Method Selection: The choice of analytical method is dictated by the property of interest and the nature of the molecule. For determining the ionization constant (pKa), potentiometric titration is the gold standard due to its high precision and direct measurement of pH changes upon addition of a titrant.[11][12] This is particularly suitable for a molecule like **(4-Aminophenyl)(morpholino)methanone**, which possesses a basic aromatic amine group. For solubility, an HPLC-based method is preferred for its ability to accurately quantify the analyte in a saturated solution, even in the presence of minor impurities, which methods like UV-Vis spectroscopy cannot distinguish.[13][14]

- Trustworthiness Through Self-Validation: Every protocol must be a self-validating system. In solubility determination, for instance, the "shake-flask" method requires shaking the compound in a solvent for an extended period (e.g., 24 hours) to ensure thermodynamic equilibrium is reached.[14] The presence of undissolved solid material at the end of the experiment visually confirms that a saturated solution has been achieved.[15] Similarly, in potentiometric titration, the calibration of the pH meter with standard buffers before the experiment is a critical validation step that ensures the accuracy of all subsequent measurements.[12][16]
- The Interplay of Properties: Physicochemical properties are not independent variables. The pKa is intrinsically linked to both solubility and lipophilicity (expressed as logD at a specific pH).[17] The aromatic amine in **(4-Aminophenyl)(morpholino)methanone** will be predominantly neutral at physiological pH (~7.4), but will become protonated and more water-soluble in the acidic environment of the stomach.[3] Therefore, measuring solubility and logD across a range of pH values is essential to predict its in vivo behavior.

Section 3: Self-Validating Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the experimental determination of key physicochemical properties.

Protocol: Determination of Molecular Structure by X-ray Crystallography

X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure and absolute configuration.[18]

Methodology:

- Crystal Growth: Dissolve a high-purity sample of **(4-Aminophenyl)(morpholino)methanone** in a suitable solvent (e.g., ethanol, acetone, or ethyl acetate). Employ slow evaporation, vapor diffusion, or cooling crystallization techniques to grow single crystals of sufficient size and quality.
- Crystal Mounting: Carefully select a well-formed single crystal and mount it on a goniometer head.

- Data Collection: Place the mounted crystal in an X-ray diffractometer. Cool the crystal under a stream of liquid nitrogen (typically 100 K) to minimize thermal vibration and radiation damage.
- Diffraction: Irradiate the crystal with a monochromatic X-ray beam. As the crystal is rotated, a diffraction pattern of spots is collected on a detector.[19]
- Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group.[20] Use computational software (e.g., SHELX) to solve the phase problem and generate an initial electron density map, from which the atomic positions can be determined and refined to yield the final crystal structure.[21]

Protocol: Aqueous Solubility Determination via HPLC-UV (Shake-Flask Method)

This protocol determines the thermodynamic solubility, a critical parameter for drug development.[14][22]

Methodology:

- Preparation of Saturated Solution: Add an excess amount of solid **(4-Aminophenyl) (morpholino)methanone** to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial. Ensure enough solid is added so that it remains visible after equilibration.
- Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for at least 24 hours to ensure thermodynamic equilibrium is reached.[14]
- Sample Preparation: Allow the suspension to settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove all undissolved solid.[15]
- Dilution: Accurately dilute the clear filtrate with the mobile phase to a concentration that falls within the linear range of the HPLC calibration curve.
- HPLC Analysis:

- Calibration: Prepare a series of at least five standard solutions of known concentrations from a stock solution.[13] Inject these standards to generate a calibration curve of peak area versus concentration.
- Sample Quantification: Inject the diluted filtrate sample and determine its concentration using the standard calibration curve.
- Calculation: Calculate the original solubility in the buffer by multiplying the measured concentration by the dilution factor.

Caption: Workflow for HPLC-based solubility determination.

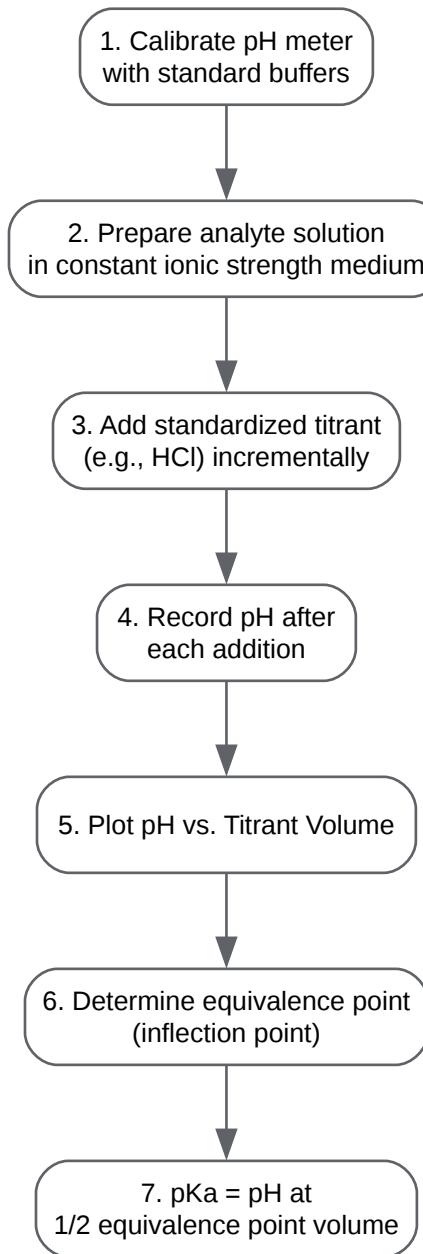
Protocol: pKa Determination by Potentiometric Titration

This method provides a highly accurate determination of the ionization constant(s) of a molecule.[12][16]

Methodology:

- System Calibration: Calibrate a potentiometer with at least three standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[16]
- Sample Preparation: Accurately weigh and dissolve a sample of **(4-Aminophenyl) (morpholino)methanone** in a suitable solvent (e.g., water or a water/co-solvent mixture for poorly soluble compounds) to a known concentration (e.g., 1 mM).[11] Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[16]
- Titration Setup: Place the sample solution in a jacketed vessel on a magnetic stirrer to maintain a constant temperature. Purge the solution with nitrogen to remove dissolved CO₂, which can interfere with pH measurements.[16] Immerse the calibrated pH electrode into the solution.
- Titration: Incrementally add a standardized titrant (e.g., 0.1 M HCl, since the analyte is basic) to the solution.[12]
- Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize. Continue the titration well past the equivalence point.

- Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the buffer region on the titration curve.[16] This point can be precisely located by finding the inflection point on the first derivative of the titration curve ($\Delta\text{pH}/\Delta\text{V}$).[23]



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Caption: Workflow for pKa determination by potentiometric titration.

Section 4: Synthesis and Reactivity

(4-Aminophenyl)(morpholino)methanone is readily synthesized via a standard amidation reaction. A common laboratory-scale synthesis involves reacting 4-aminobenzoyl chloride with morpholine in the presence of a base to neutralize the HCl byproduct.[\[4\]](#)

Key Reactivity Points:

- The aromatic primary amine is a nucleophile and can undergo reactions such as acylation, alkylation, and diazotization.
- The amide bond is generally stable but can be hydrolyzed under strong acidic or basic conditions.
- The aromatic ring is activated towards electrophilic substitution due to the electron-donating amine group.

Conclusion

The physicochemical properties of **(4-Aminophenyl)(morpholino)methanone** define its potential utility in drug discovery and development. Its predicted moderate solubility and lipophilicity, combined with the basicity of its primary amine, create a profile that requires careful experimental characterization. The protocols and insights provided in this guide offer a robust framework for researchers to generate high-quality, reliable data. By understanding not just how to measure these properties but why specific methodologies are chosen, scientists can make more informed decisions, accelerating the journey from a promising building block to a potential therapeutic agent.

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